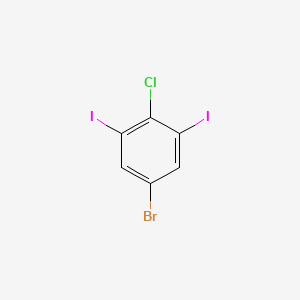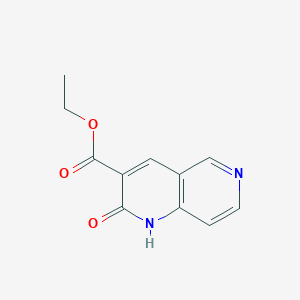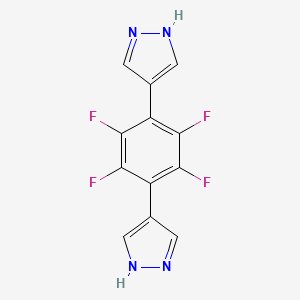
4,4'-(Perfluoro-1,4-phenylene)bis(1H-pyrazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Perfluoro-1,4-phenylene)bis(1H-pyrazole) is a chemical compound with the molecular formula C12H6F4N4. It is characterized by the presence of two pyrazole rings connected through a perfluorinated phenylene bridge. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Perfluoro-1,4-phenylene)bis(1H-pyrazole) typically involves the reaction of 1,4-difluorobenzene with hydrazine derivatives under controlled conditions. One common method includes the use of triethylamine and DMAP (4-dimethylaminopyridine) as catalysts in a dichloromethane solvent at room temperature. The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with scaling up involving larger reactors and more stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4,4’-(Perfluoro-1,4-phenylene)bis(1H-pyrazole) can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenylene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The pyrazole rings can participate in redox reactions, although specific conditions and reagents vary.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed under acidic or basic conditions.
Major Products: The major products depend on the specific reactions and conditions used. For example, substitution reactions may yield various substituted pyrazole derivatives, while oxidation reactions can lead to the formation of pyrazole oxides.
Scientific Research Applications
4,4’-(Perfluoro-1,4-phenylene)bis(1H-pyrazole) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties
Mechanism of Action
The mechanism by which 4,4’-(Perfluoro-1,4-phenylene)bis(1H-pyrazole) exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The perfluorinated phenylene bridge provides a rigid and stable framework, while the pyrazole rings can form hydrogen bonds and other interactions with target molecules. This allows the compound to modulate the activity of enzymes or receptors, potentially leading to therapeutic effects .
Comparison with Similar Compounds
1,4-Bis(1H-pyrazol-4-yl)benzene: Similar structure but lacks the perfluorinated phenylene bridge.
4,4’-Bis(1H-pyrazol-4-yl)biphenyl: Contains an additional phenyl ring, providing different chemical properties.
Uniqueness: 4,4’-(Perfluoro-1,4-phenylene)bis(1H-pyrazole) is unique due to its perfluorinated phenylene bridge, which imparts exceptional stability and resistance to chemical degradation. This makes it particularly valuable in applications requiring durable and stable materials .
Properties
IUPAC Name |
4-[2,3,5,6-tetrafluoro-4-(1H-pyrazol-4-yl)phenyl]-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F4N4/c13-9-7(5-1-17-18-2-5)10(14)12(16)8(11(9)15)6-3-19-20-4-6/h1-4H,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDSYOFPLUUNJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)C2=C(C(=C(C(=C2F)F)C3=CNN=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F4N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
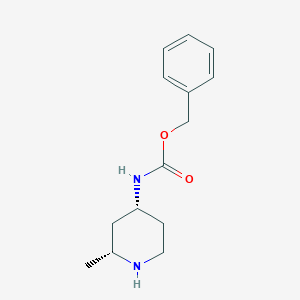
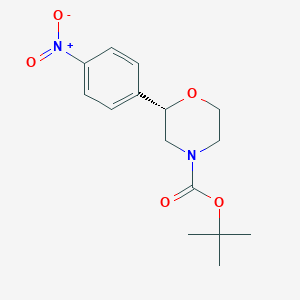
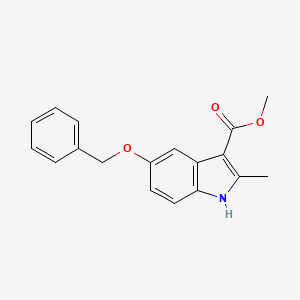
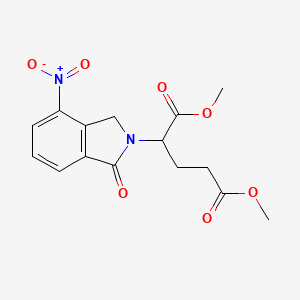
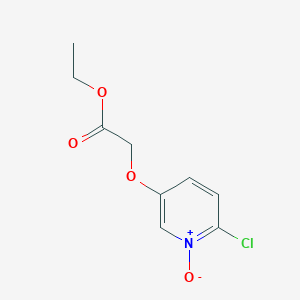
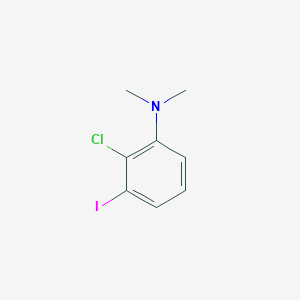
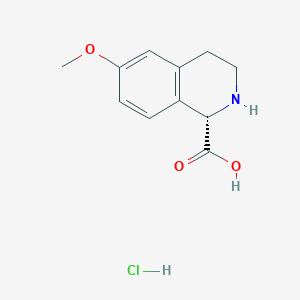
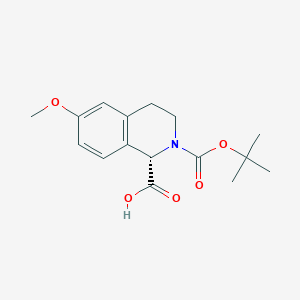
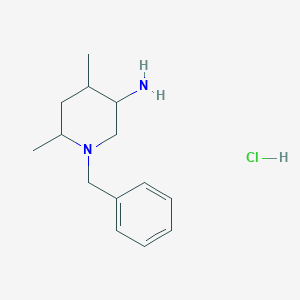
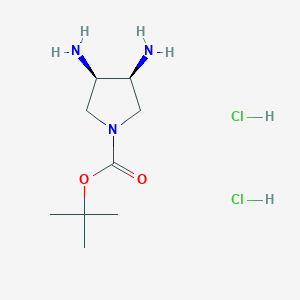
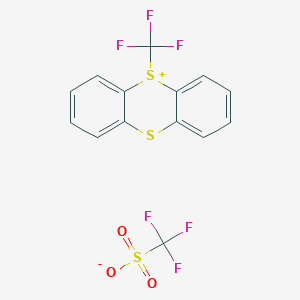
![Methyl 4,6-dichloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B8146967.png)
